
Sucrose-13C6-fru
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose-13C6-fru, also known as β-D-Fructofuranosyl-13C6 α-D-Glucopyranoside, is a stable isotope-labeled compound. It is a form of sucrose where the fructose moiety is labeled with carbon-13 isotopes. This labeling makes it particularly useful in various scientific research applications, especially in metabolic studies and tracer experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-13C6-fru involves the incorporation of carbon-13 isotopes into the fructose part of the sucrose molecule. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with a carbon-13 labeled glucose and fructose, which are then enzymatically or chemically combined to form the labeled sucrose .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled glucose and fructose produced are then purified and combined to form this compound. This method ensures a high yield and purity of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose-13C6-fru undergoes various chemical reactions similar to those of regular sucrose. These include:
Hydrolysis: Breaking down into glucose and fructose.
Oxidation: Conversion into gluconic acid and other oxidation products.
Reduction: Formation of sugar alcohols like sorbitol and mannitol.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Use of oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation using halogen gases or halogenating agents.
Major Products Formed
Hydrolysis: Glucose and fructose.
Oxidation: Gluconic acid and other carboxylic acids.
Reduction: Sorbitol and mannitol.
Substitution: Halogenated sugars.
Wissenschaftliche Forschungsanwendungen
Sucrose-13C6-fru is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Tracing carbon pathways in metabolic processes.
Nutritional Research: Studying the digestion and absorption of sugars.
Medical Research: Investigating the role of sugars in diseases like diabetes.
Industrial Applications: Used in the production of labeled compounds for various industrial processes
Wirkmechanismus
The mechanism of action of Sucrose-13C6-fru involves its metabolism in the body, where it is broken down into glucose and fructose. These monosaccharides are then utilized in various metabolic pathways. The carbon-13 labeling allows researchers to trace the metabolic fate of the compound, providing insights into the biochemical processes involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose-13C12: Both glucose and fructose moieties are labeled with carbon-13.
Glucose-13C6: Only the glucose part is labeled with carbon-13.
Fructose-13C6: Only the fructose part is labeled with carbon-13.
Uniqueness
Sucrose-13C6-fru is unique because it specifically labels the fructose moiety, making it particularly useful for studies focusing on fructose metabolism.
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
348.25 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5?,6-,7?,8+,9-,10?,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1 |
InChI-Schlüssel |
CZMRCDWAGMRECN-HCIJYZCBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



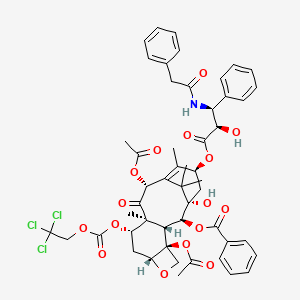
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
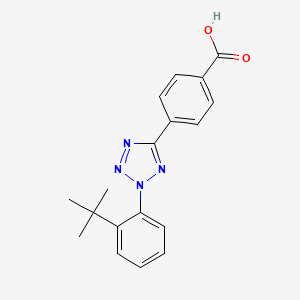


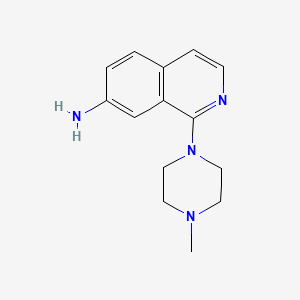

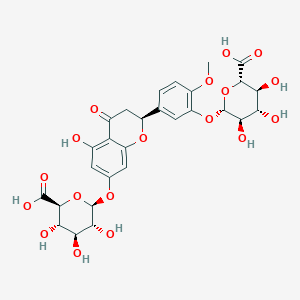

![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
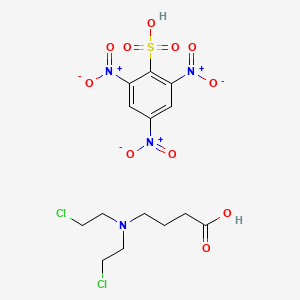
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)

